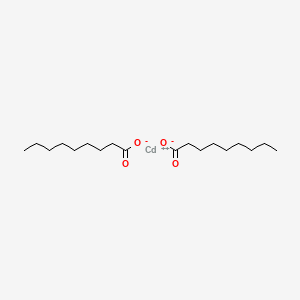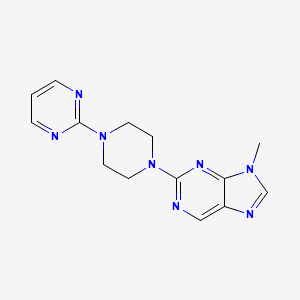
9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a methyl group at the 9th position of the purine ring and a piperazinyl group substituted with a pyrimidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the methyl group and the piperazinyl-pyrimidinyl substituent. Common reagents and conditions include:
Starting Materials: Purine derivatives, methylating agents, piperazine, pyrimidine derivatives.
Reaction Conditions: Catalysts, solvents, temperature control, and purification steps.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted purine derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal Transduction: It may influence signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A methylxanthine compound with stimulant properties.
Theobromine: A bitter alkaloid found in cocoa.
Uniqueness
“9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
24926-44-1 |
|---|---|
Molecular Formula |
C14H16N8 |
Molecular Weight |
296.33 g/mol |
IUPAC Name |
9-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)purine |
InChI |
InChI=1S/C14H16N8/c1-20-10-18-11-9-17-14(19-12(11)20)22-7-5-21(6-8-22)13-15-3-2-4-16-13/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
OXYPTGPWLQOMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=CN=C(N=C21)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


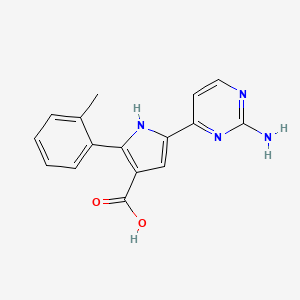
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
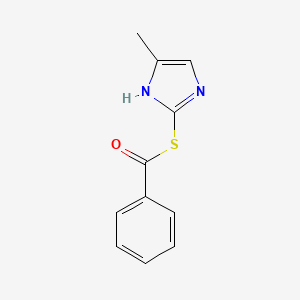
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)

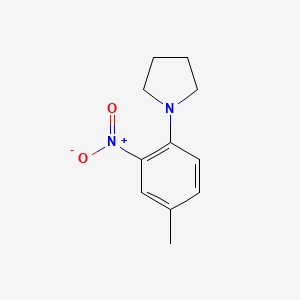
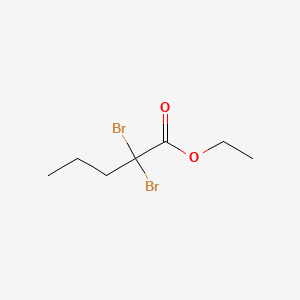
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)
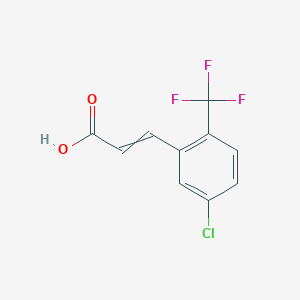
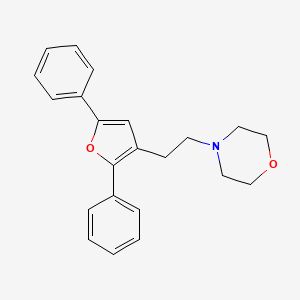
![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
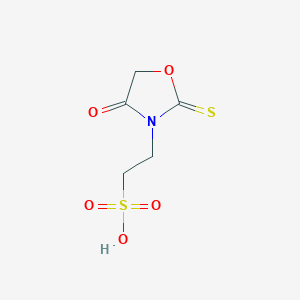
![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
